molecular formula C12H10BrFN2O B14075973 6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine

6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine

Cat. No.: B14075973
M. Wt: 297.12 g/mol
InChI Key: YETZLESPYCMAEQ-UHFFFAOYSA-N
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Description

6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine is a chemical compound that features a pyridine ring substituted with a bromo-fluorophenoxy group and a methyl group

Preparation Methods

The synthesis of 6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific synthetic route for this compound would involve the preparation of the appropriate boronic acid and halide precursors, followed by the coupling reaction under controlled conditions.

Chemical Reactions Analysis

6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the bromo or fluoro groups are replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding pyridine N-oxide, while reduction could produce a dehalogenated product.

Scientific Research Applications

6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of biological pathways and interactions due to its potential as a ligand or inhibitor.

    Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar compounds to 6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine include other substituted pyridines and phenoxy derivatives. For example:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and applications

Properties

Molecular Formula

C12H10BrFN2O

Molecular Weight

297.12 g/mol

IUPAC Name

6-(4-bromo-2-fluorophenoxy)-2-methylpyridin-3-amine

InChI

InChI=1S/C12H10BrFN2O/c1-7-10(15)3-5-12(16-7)17-11-4-2-8(13)6-9(11)14/h2-6H,15H2,1H3

InChI Key

YETZLESPYCMAEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC2=C(C=C(C=C2)Br)F)N

Origin of Product

United States

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